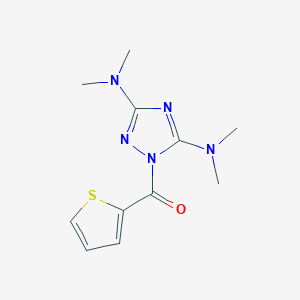

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone

Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone is a complex organic compound that features a triazole ring substituted with dimethylamino groups and a thienyl group

Properties

IUPAC Name |

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5OS/c1-14(2)10-12-11(15(3)4)16(13-10)9(17)8-6-5-7-18-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXKNQJLDRAHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylamino Functionalization

Dimethylamine or its hydrochloride salt is commonly employed to install dimethylamino groups. In the case of 3,5-diamino-1H-1,2,4-triazole, treatment with excess dimethylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) could facilitate the substitution of primary amines with dimethylamino groups. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are critical for achieving complete substitution without over-alkylation.

Thiophene Carbonyl Coupling

The thiophene-2-carbonyl moiety is introduced via acylation or nucleophilic aromatic substitution. A plausible route involves reacting 3,5-bis(dimethylamino)-1H-1,2,4-triazole with 2-thiophenecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine). This Friedel-Crafts-type acylation typically proceeds in anhydrous dichloromethane or THF at 0–25°C, with monitoring by TLC or HPLC to ensure regioselectivity at the 1-position of the triazole.

Optimization Challenges

Steric hindrance from the bulky dimethylamino groups may impede acylation efficiency. Strategies to mitigate this include:

- Catalytic Lewis Acids : FeCl₃ or AlCl₃ to activate the carbonyl electrophile.

- Microwave Assistance : Accelerating reaction kinetics under controlled microwave irradiation (e.g., 100°C, 30 min).

- Protecting Groups : Temporary protection of dimethylamino groups with Boc (tert-butoxycarbonyl) to reduce steric effects, followed by deprotection post-coupling.

Alternative Pathways from Prefunctionalized Intermediates

An alternative approach involves prefunctionalizing the thiophene moiety before triazole cyclization. For instance, 2-thiophenecarboxylic acid could be converted to its hydrazide derivative, which then undergoes cyclocondensation with a dimethylamino-containing building block. This method aligns with protocols for synthesizing bis-triazolyl methanones, where malonohydrazide serves as a precursor for dual triazole formation.

Stepwise Synthesis Example

- Synthesis of 2-Thiophenecarbohydrazide : React 2-thiophenecarbonyl chloride with hydrazine hydrate in ethanol.

- Cyclocondensation : Treat the carbohydrazide with dimethylaminoacetonitrile in acetic acid under reflux to form the triazole core.

- Oxidation and Functionalization : Oxidize intermediate products using Dess–Martin periodinane (DMP) or IBX (2-iodoxybenzoic acid) to stabilize the methanone linkage.

Analytical Characterization and Validation

Critical data for confirming the structure and purity of the target compound include:

| Analytical Method | Key Features |

|---|---|

| ¹H NMR | - Triazole C-H proton at δ 8.2–8.5 ppm (singlet) |

| - Thiophene protons at δ 7.4–7.6 ppm (multiplet) | |

| - Dimethylamino N(CH₃)₂ at δ 2.8–3.1 ppm (singlet) | |

| IR Spectroscopy | - C=O stretch at 1680–1700 cm⁻¹ |

| - Triazole ring vibrations at 1500–1550 cm⁻¹ | |

| Mass Spectrometry | - Molecular ion peak at m/z 265.34 (calculated for C₁₁H₁₅N₅OS) |

Yield Optimization and Scalability

Reported yields for analogous triazole syntheses range from 50% to 86% depending on the substitution pattern. Key factors influencing scalability include:

- Solvent Purity : Anhydrous conditions prevent side reactions with moisture.

- Catalyst Loading : 5–10 mol% of Lewis acids (e.g., ZnCl₂) improves acylation efficiency.

- Workup Procedures : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,5-Bis(dimethylamino)-1,2,4-triazole: Similar triazole core but lacks the thienyl group.

2-Thiophenecarbonyl chloride: Contains the thienyl group but lacks the triazole ring.

Dimethylaminothiophene derivatives: Similar thienyl group with dimethylamino substitutions.

Uniqueness

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone is unique due to the combination of the triazole ring and the thienyl group, which imparts distinct chemical and biological properties

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone, with the CAS number 478032-02-9, is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 265.33 g/mol

- Structure : The compound consists of a triazole ring substituted with dimethylamino groups and a thienyl moiety attached to a methanone functional group.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that some triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example:

- A study reported that certain substituted triazoles exhibited IC values ranging from 6.2 to 43.4 µM against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .

Antiviral Activity

Triazoles have also shown promise in antiviral applications. Some derivatives have demonstrated broad-spectrum activity against RNA and DNA viruses in vitro. The antiviral mechanisms may include inhibition of viral replication or interference with viral protein synthesis.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various triazole derivatives, including this compound. The compound was tested against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HCT-116 | 11.57 ± 0.53 |

| HeLa | 13.62 ± 0.86 |

| MGC-803 | 3.05 ± 0.29 |

| AGS | 2.63 ± 0.17 |

These results suggest that this compound has promising anticancer activity compared to non-substituted analogs .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various triazole derivatives, including the target compound. The results indicated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 30 |

| S. aureus | 25 |

| C. albicans | 20 |

The findings support the potential use of this compound in developing new antimicrobial agents .

Q & A

Basic Question: What are the optimal synthetic routes for (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone?

Methodological Answer:

The synthesis of triazole derivatives typically involves cyclization reactions. A general approach includes:

- Step 1 : Reacting a substituted hydrazide precursor (e.g., dimethylamino-substituted hydrazide) with a carbonyl source (e.g., 2-thienylmethanone) under reflux in polar aprotic solvents like DMSO or ethanol.

- Step 2 : Acid-catalyzed cyclization (e.g., glacial acetic acid) to form the triazole ring, followed by purification via recrystallization (water-ethanol mixtures) or column chromatography .

Key Considerations : - Solvent choice impacts reaction efficiency; DMSO enhances cyclization but requires careful temperature control (e.g., 18-hour reflux at 100–120°C).

- Yield optimization (e.g., ~65% in analogous syntheses) depends on stoichiometric ratios and cooling/stirring protocols during crystallization .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., dimethylamino groups at C3/C5, thienyl linkage).

- X-Ray Crystallography : Refinement with programs like SHELXL ensures accurate determination of bond angles, torsion angles, and hydrogen-bonding networks. For example, triazole derivatives often exhibit planar geometries with π-π stacking interactions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Question: How do structural modifications (e.g., dimethylamino vs. hydroxyl groups) influence biological or electronic properties?

Methodological Answer:

- Biological Activity : Substitution at the triazole’s 3,5-positions significantly impacts bioactivity. For instance, hydroxyl groups (as in deferasirox analogs) enhance metal chelation, while dimethylamino groups may improve solubility or alter antibacterial/antitumor efficacy .

- Electronic Properties : Electron-donating groups (e.g., dimethylamino) on the triazole ring can enhance electron transport in materials science applications, as seen in triazole-based electron transport layers (ETLs) .

Experimental Design : - Compare analogs via in vitro assays (e.g., antimicrobial IC) or DFT calculations to correlate substituent effects with activity .

Advanced Question: How can researchers address polymorph or solvate formation during synthesis?

Methodological Answer:

- Solvent Screening : Test crystallization in solvents with varying polarity (e.g., DMF, ethanol, water) to isolate polymorphs. For example, deferasirox forms multiple solvates (Forms A–F) depending on solvent and drying conditions .

- Thermal Analysis : Use DSC/TGA to identify phase transitions and hydrate/anhydrous forms.

- Patent Insights : Refer to patented protocols for controlled crystallization (e.g., slow evaporation vs. antisolvent addition) .

Advanced Question: How should contradictory data (e.g., variable bioactivity) be analyzed?

Methodological Answer:

- Case Study : If antibacterial activity varies across studies, consider:

- Structural Factors : Dimethylamino groups may reduce steric hindrance compared to bulkier substituents (e.g., dichlorophenoxy), altering target binding .

- Assay Conditions : Differences in bacterial strains, solvent carriers (e.g., DMSO toxicity thresholds), or incubation times.

- Resolution Strategy : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to isolate variables .

Advanced Question: What methodologies validate the compound’s application in electron transport layers (ETLs)?

Methodological Answer:

- Device Fabrication : Spin-coat the compound onto ITO substrates and measure electron mobility via space-charge-limited current (SCLC) techniques.

- Comparative Analysis : Benchmark against established ETL materials (e.g., TAZ) using UV-vis spectroscopy (bandgap analysis) and AFM for surface morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.